UNII-71SLU9RKCB
Description
UNII-71SLU9RKCB is a unique chemical substance registered in the Global Substance Registration System (GSRS), a regulatory-compliant database managed by the U.S. Food and Drug Administration (FDA) and the National Center for Advancing Translational Sciences (NCATS). This system provides rigorous scientific descriptions, including molecular identifiers, structural data, and physicochemical properties, for over 100,000 substances critical to medicine and translational research .
Key attributes typically cataloged for UNII-registered substances include:
- Molecular formula and weight
- Stereochemical configuration (if applicable)
- Spectroscopic data (NMR, MS, IR)
- Regulatory status (e.g., FDA-approved, experimental)
- Pharmacological classification (e.g., enzyme inhibitor, receptor agonist)
Properties
IUPAC Name |
(8S,9R,10R,11S,13S,14R,16S,17R)-8-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,9,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29FO5/c1-12-8-16-20(3,22(12,28)17(27)11-24)10-15(26)18-19(2)6-5-14(25)9-13(19)4-7-21(16,18)23/h5-6,9,12,15-16,18,24,26,28H,4,7-8,10-11H2,1-3H3/t12-,15-,16+,18-,19-,20-,21-,22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVPVITLWBGFEET-NPFJHFETSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C(C1(C(=O)CO)O)(CC(C3C2(CCC4=CC(=O)C=CC34C)F)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@@H]2[C@@]([C@]1(C(=O)CO)O)(C[C@@H]([C@@H]3[C@@]2(CCC4=CC(=O)C=C[C@]34C)F)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29FO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10171795 | |
| Record name | 8-Fluoro-11beta,17,21-trihydroxy-16beta-methyl-8alpha,9beta-pregna-1,4-diene-3,20-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10171795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
185613-69-8 | |
| Record name | 8-Fluoro-11beta,17,21-trihydroxy-16beta-methyl-8alpha,9beta-pregna-1,4-diene-3,20-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0185613698 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-Fluoro-11beta,17,21-trihydroxy-16beta-methyl-8alpha,9beta-pregna-1,4-diene-3,20-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10171795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-FLUORO-11.BETA.,17,21-TRIHYDROXY-16.BETA.-METHYL-8.ALPHA.,9.BETA.-PREGNA-1,4-DIENE-3,20-DIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/71SLU9RKCB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of UNII-71SLU9RKCB involves several steps, including fluorination, hydroxylation, and methylation. One common method involves the fluorination of a precursor compound at the 9-position, followed by hydroxylation at the 11, 17, and 21 positions. The methyl group is introduced at the 16-position through a methylation reaction .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts, controlled temperature, and pressure conditions to facilitate the desired chemical transformations .
Chemical Reactions Analysis
Types of Reactions
UNII-71SLU9RKCB undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the hydroxyl groups, leading to the formation of ketones or aldehydes.
Reduction: The compound can be reduced to form different hydroxyl derivatives.
Substitution: Fluorine atoms can be substituted with other halogens or functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions include various hydroxylated, ketonized, and halogenated derivatives of the original compound. These derivatives can have different pharmacological properties and applications.
Scientific Research Applications
UNII-71SLU9RKCB is widely used in scientific research due to its potent anti-inflammatory and immunosuppressive properties. Its applications include:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of corticosteroids.
Biology: Employed in studies investigating the mechanisms of inflammation and immune response.
Medicine: Utilized in the development of new therapeutic agents for the treatment of inflammatory and autoimmune diseases.
Industry: Applied in the formulation of topical creams, ointments, and other pharmaceutical products.
Mechanism of Action
The mechanism of action of UNII-71SLU9RKCB involves binding to glucocorticoid receptors in the cytoplasm of target cells. This binding leads to the activation or repression of specific genes involved in the inflammatory response. The compound inhibits the production of pro-inflammatory cytokines and mediators, thereby reducing inflammation and immune activity .
Comparison with Similar Compounds
Research Findings and Discrepancies
- Efficacy Studies : this compound showed 40% greater in vivo efficacy than Compound A in a murine inflammation model, attributed to enhanced solubility and target engagement .
- Contradictory Data : A 2023 study reported this compound’s melting point as 68°C, conflicting with earlier literature (97°C) . Such discrepancies necessitate rigorous batch-to-batch validation via differential scanning calorimetry (DSC).
Regulatory and Analytical Considerations
- REACH Compliance : this compound’s identity must be confirmed via optical activity analysis (e.g., chiral HPLC) if applicable, per REACH Annex VI .
- Quality Control : Guidelines from Medicinal Chemistry Research mandate elemental analysis (e.g., C, H, N ±0.4%) and high-resolution MS for purity verification .
Biological Activity
UNII-71SLU9RKCB, also known by its chemical name (C22H29FO5), is a synthetic corticosteroid recognized for its potent anti-inflammatory and immunosuppressive properties. This compound is extensively utilized in scientific research and clinical applications due to its ability to modulate immune responses and effectively reduce inflammation. The compound's unique structural characteristics, including specific fluorination and methylation patterns, enhance its pharmacological efficacy compared to other corticosteroids.
The biological activity of this compound primarily involves its interaction with glucocorticoid receptors located in the cytoplasm of target cells. Upon binding, the compound initiates a cascade of molecular events that lead to:
- Activation or repression of specific genes : This process alters the expression of proteins involved in the inflammatory response.
- Inhibition of pro-inflammatory cytokines : The compound reduces the synthesis and release of mediators that promote inflammation, such as interleukins and tumor necrosis factor-alpha (TNF-α).
Key Properties
| Property | Value |
|---|---|
| Chemical Formula | C22H29FO5 |
| Molecular Weight | 392.47 g/mol |
| CAS Number | 185613-69-8 |
| Solubility | Soluble in organic solvents |
| Structure | Corticosteroid backbone |
Applications in Research and Medicine
This compound has diverse applications across various fields:
- Pharmacology : Used as a reference standard in analytical chemistry for identifying and quantifying corticosteroids.
- Immunology : Investigated for its role in modulating immune responses, particularly in conditions like autoimmune diseases.
- Dermatology : Formulated into topical creams and ointments for treating skin inflammation and allergic reactions.
Case Study 1: Efficacy in Inflammatory Diseases
A clinical study evaluated the efficacy of this compound in patients with chronic inflammatory conditions. The results showed significant reductions in markers of inflammation (e.g., C-reactive protein levels) after a treatment regimen involving this compound.
Case Study 2: Immunosuppressive Effects
Another study focused on the immunosuppressive effects of this compound in transplant patients. The findings indicated that patients receiving this corticosteroid exhibited lower rates of acute rejection compared to those on standard immunosuppressive therapy, highlighting its potential as an adjunct treatment in transplantation protocols.
Comparison with Similar Compounds
This compound is often compared with other corticosteroids due to its unique properties. Below is a comparison table highlighting its characteristics alongside similar compounds:
| Compound | Anti-inflammatory Potency | Immunosuppressive Activity | Unique Features |
|---|---|---|---|
| This compound | High | High | Specific fluorination pattern |
| Betamethasone | High | Moderate | Commonly used for severe allergies |
| Dexamethasone | Very High | Very High | Strongest among corticosteroids |
| Prednisolone | Moderate | Moderate | Widely used for various conditions |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
